Cas no 2034458-16-5 (1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea)
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea Chemical and Physical Properties
Names and Identifiers
-
- 1-[(3-fluorophenyl)methyl]-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
- 1-(3-fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
- 2034458-16-5
- 1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
- F6524-5899
- AKOS025328245
-
- Inchi: 1S/C16H13F4N5O/c17-11-4-1-3-10(7-11)8-21-15(26)22-9-13-23-24-14-12(16(18,19)20)5-2-6-25(13)14/h1-7H,8-9H2,(H2,21,22,26)
- InChI Key: QSZVZSZXUYVZMV-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN2C1=NN=C2CNC(NCC1C=CC=C(C=1)F)=O)(F)F
Computed Properties
- Exact Mass: 367.10562270g/mol
- Monoisotopic Mass: 367.10562270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 71.3Ų
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6524-5899-2μmol |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-5μmol |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-10μmol |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-20μmol |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-1mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-2mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-3mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-4mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-5mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6524-5899-10mg |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea |
2034458-16-5 | 10mg |
$79.0 | 2023-09-08 |
1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
Professional Introduction to Compound with CAS No. 2034458-16-5 and Product Name: 1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea
Compound with the CAS number 2034458-16-5 and the product name 1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic urea derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a 3-fluorophenylmethyl moiety and a trifluoromethyl-substituted triazolo[4,3-a]pyridine core, which contribute to its unique chemical properties and biological efficacy.
The 1,2,4-triazolo[4,3-a]pyridine scaffold is particularly noteworthy as it has been extensively studied for its role in modulating various biological pathways. This heterocycle is known for its ability to interact with multiple targets, making it a valuable scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group further enhances the compound's bioactivity by improving metabolic stability and binding affinity. Such structural features are often exploited in drug design to optimize pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been a growing interest in exploring the potential of urea derivatives as pharmacological agents. Urea-based compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The specific derivative in question, 1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea, combines the advantageous properties of both fluorinated aromatic rings and triazolopyridine moieties. This combination has been strategically designed to enhance interactions with biological targets while maintaining favorable pharmacokinetic characteristics.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Preclinical studies have demonstrated that molecules with similar structural motifs can disrupt signaling pathways that are critical for tumor growth and survival. The fluorophenylmethyl group is particularly interesting as it can modulate enzyme activity by influencing binding interactions at the active site. Furthermore, the trifluoromethyl substituent contributes to enhanced lipophilicity, which can improve oral bioavailability—a crucial factor for therapeutic efficacy.
The development of this compound aligns with current trends in medicinal chemistry aimed at creating more selective and potent drug candidates. The integration of advanced computational methods has allowed researchers to optimize the molecular structure for improved target engagement. Techniques such as molecular docking and quantum mechanical calculations have been instrumental in refining the design of this compound to maximize its biological activity while minimizing off-target effects.
Recent publications highlight the importance of fluorinated aromatic compounds in drug discovery. The electron-withdrawing nature of fluorine atoms can significantly influence molecular properties such as reactivity and binding affinity. In the context of this compound, the 3-fluorophenylmethyl group is expected to enhance interactions with protein targets by increasing electronic density at key binding sites. This feature is particularly relevant for designing small-molecule inhibitors that require precise spatial orientation within the enzyme active site.
Another notable aspect of this compound is its potential application in addressing neurological disorders. The triazolopyridine core has been associated with modulating neurotransmitter systems that are implicated in conditions such as Alzheimer's disease and epilepsy. By targeting specific receptor subtypes or enzymes involved in neural signaling, this compound may offer a novel approach to treating these challenging conditions. Current research is focused on elucidating the exact mechanisms through which such molecules exert their effects on neural pathways.
The synthesis of this complex molecule involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the intricate heterocyclic framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds that are critical for maintaining the structural integrity of the molecule.
Evaluation of this compound's pharmacological profile has revealed promising results in preclinical models. Studies indicate that it exhibits significant inhibitory activity against enzymes known to play roles in disease progression. The combination of structural features—such as the fluorophenylmethyl and trifluoromethyl-substituted triazolo[4,3-a]pyridine moieties—contributes to its multifaceted biological activity. These findings suggest that further investigation into this derivative could yield valuable insights into developing new treatments for various diseases.
The future direction of research on this compound includes exploring its potential in clinical trials and assessing its safety profile in human subjects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists aim to unlock the full therapeutic potential of molecules like this one.
In conclusion,1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea (CAS No. 2034458-16-5) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. Its development underscores the importance of strategic molecular design in addressing unmet medical needs across multiple therapeutic areas.
2034458-16-5 (1-[(3-fluorophenyl)methyl]-3-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}urea) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)